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Futibatinib's Kinase Selectivity: A Comparative
Benchmark
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of

futibatinib's kinase inhibition profile against other selective FGFR inhibitors, supported by

experimental data and methodologies.

Futibatinib (TAS-120) is a novel, orally bioavailable, irreversible inhibitor of Fibroblast Growth

Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its covalent binding mechanism distinguishes it

from other approved ATP-competitive FGFR inhibitors, offering the potential for more sustained

target inhibition and activity against certain resistance mutations.[2][3] This guide provides a

comparative analysis of futibatinib's kinase selectivity profile against other prominent FGFR

inhibitors: erdafitinib, infigratinib, and pemigatinib.

Kinase Inhibition Profile: A Tabular Comparison
The following tables summarize the in vitro inhibitory activity of futibatinib and other FGFR

inhibitors against the FGFR family and a selection of off-target kinases. It is important to note

that the data for futibatinib is derived from separate studies and may not be directly

comparable to the head-to-head comparison data available for erdafitinib, infigratinib, and

pemigatinib due to potential differences in experimental conditions and kinase panels.

Table 1: Potency Against FGFR Isoforms (IC50 in nM)
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Inhibitor FGFR1 FGFR2 FGFR3 FGFR4
Data
Source

Futibatinib 1.8 1.4 1.6 3.7 [1]

Erdafitinib 1.2 2.5 3.0 5.7 [4]

Infigratinib 0.9 1.4 1.0 >1000

Pemigatinib 0.4 0.5 1.2 30

Table 2: Off-Target Kinase Inhibition Profile

This table presents a comparative overview of the off-target kinase inhibition for futibatinib,

erdafitinib, infigratinib, and pemigatinib. The data for erdafitinib, infigratinib, and pemigatinib are

from a direct comparative study using a panel of 255 kinases, with inhibition measured at a 1

µM concentration. Futibatinib's off-target profile is from a separate study against a panel of

387 kinases at a 100 nM concentration.
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Kinase
Futibatinib (%
Inhibition @
100 nM)[1]

Erdafitinib (%
Inhibition @ 1
µM)

Infigratinib (%
Inhibition @ 1
µM)

Pemigatinib (%
Inhibition @ 1
µM)

ABL1 <10 <10 <10 <10

ALK <10 <10 <10 <10

AURKA <10 <10 <10 14

BRAF <10 <10 <10 <10

BTK <10 <10 <10 <10

EGFR <10 <10 <10 <10

FLT3 <10 12 11 25

JAK2 <10 <10 <10 <10

KIT <10 33 16 45

MAPK12 69 Not Reported Not Reported Not Reported

INSR 55 Not Reported Not Reported Not Reported

MET <10 <10 <10 <10

PDGFRα <10 13 11 20

PIK3CA <10 <10 <10 <10

RET <10 18 15 28

SRC <10 <10 <10 <10

VEGFR2 (KDR) <10 48 35 60

Data for Erdafitinib, Infigratinib, and Pemigatinib are adapted from Uitdehaag et al., 2022. The

original study should be consulted for the full dataset.

Experimental Protocols
Biochemical Kinase Inhibition Assays
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The determination of kinase inhibitory potency (IC50 values) is typically performed using in vitro

biochemical assays. While specific parameters may vary between studies, the general

principles are outlined below.

1. Radiometric Kinase Assay (e.g., as used for Derazantinib, Erdafitinib, Pemigatinib,

Infigratinib, and Rogaratinib comparison)

Principle: This assay measures the transfer of a radiolabeled phosphate group (from

[γ-33P]ATP) to a substrate by the kinase. Inhibition of the kinase results in a decreased

incorporation of the radiolabel into the substrate.

General Procedure:

The kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test

compound (at various concentrations) are incubated together in a reaction buffer.

The reaction is initiated by the addition of [γ-33P]ATP.

After a defined incubation period at a controlled temperature, the reaction is stopped.

The substrate is separated from the unreacted ATP (e.g., by spotting onto a

phosphocellulose membrane followed by washing).

The amount of radioactivity incorporated into the substrate is quantified using a

scintillation counter.

IC50 values are calculated by plotting the percentage of kinase inhibition against the log of

the inhibitor concentration.

2. Off-Chip Mobility Shift Assay (MSA) (e.g., as used for Futibatinib)

Principle: This non-radioactive method quantifies the phosphorylation of a peptide substrate

by measuring the change in its electrophoretic mobility. The phosphorylated and

unphosphorylated substrates are separated in an electric field and detected, often by

fluorescence.

General Procedure:
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Recombinant FGFR cytoplasmic domains are used as the enzyme source.

The kinase is incubated with a fluorescently labeled peptide substrate and the test inhibitor

at various concentrations.

The kinase reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic

device.

An electric field is applied, separating the phosphorylated (product) and unphosphorylated

(substrate) peptides based on their charge-to-mass ratio.

The amount of each peptide is quantified by detecting their fluorescence.

IC50 values are determined from the dose-response curves.

3. KINOMEscan™ (Active-Site-Directed Competition Binding Assay) (e.g., as used for

Futibatinib selectivity profiling)

Principle: This method assesses the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The

amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

General Procedure:

A large panel of human kinases, each tagged with a unique DNA identifier, is used.

The test compound is incubated with the kinase panel in the presence of an immobilized,

broadly active kinase inhibitor.

Kinases that bind to the test compound in solution will not bind to the immobilized ligand.

After an equilibration period, the unbound kinases are washed away.

The amount of each kinase remaining bound to the solid support is quantified by qPCR of

their DNA tags.
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The results are typically reported as the percentage of the kinase that is inhibited from

binding to the immobilized ligand at a given concentration of the test compound.

Visualizing Signaling Pathways and Workflows
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway and the points of

inhibition by futibatinib and other FGFR inhibitors.
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Caption: FGFR signaling pathway and inhibitor action point.
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Generalized Experimental Workflow for Kinase
Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
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Caption: Workflow for kinase inhibitor selectivity profiling.
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In summary, futibatinib is a potent and highly selective irreversible inhibitor of FGFR1-4. While

direct head-to-head comparative data against a broad kinase panel including other FGFR

inhibitors is not readily available in a single study, existing evidence from separate

comprehensive screenings demonstrates its high selectivity. The choice of an FGFR inhibitor in

a research or clinical setting will likely depend on a variety of factors including the specific

FGFR alteration, the potential for off-target effects, and the mechanism of action, particularly in

the context of acquired resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b611163?utm_src=pdf-body
https://www.benchchem.com/product/b611163?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10108393/
https://academic.oup.com/oncolo/article/28/11/928/7216373
https://www.researchgate.net/figure/Inhibition-of-FGFR-signaling-by-futibatinib-in-FGFR-deregulated-tumor-cell-lines-A_fig2_344393850
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365427/
https://www.benchchem.com/product/b611163#benchmarking-futibatinib-selectivity-against-other-kinase-inhibitors
https://www.benchchem.com/product/b611163#benchmarking-futibatinib-selectivity-against-other-kinase-inhibitors
https://www.benchchem.com/product/b611163#benchmarking-futibatinib-selectivity-against-other-kinase-inhibitors
https://www.benchchem.com/product/b611163#benchmarking-futibatinib-selectivity-against-other-kinase-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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